molecular formula C24H22N4O2S B11288217 2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11288217
M. Wt: 430.5 g/mol
InChI Key: JELQMTMAMFNCQN-UHFFFAOYSA-N
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Description

2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with a molecular formula of C24H22N4O2S . This compound is characterized by its unique structure, which includes a pyrido[1,2-a]benzimidazole core, a cyano group, and a methoxyphenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the cyano group and the propyl side chain. The final steps involve the attachment of the sulfanyl group and the methoxyphenylacetamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the sulfanyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction .

Scientific Research Applications

2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling. Detailed studies are required to fully elucidate the exact mechanism by which it exerts its effects .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

    2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide: This compound has a trifluoromethyl group instead of a methoxy group, which can significantly alter its chemical properties.

    4-cyano-3-substituted-1-oxo-1H, 5H-pyrido[1,2-a]benzimidazoles: These compounds share the pyrido[1,2-a]benzimidazole core but differ in their substituents, leading to different biological activities.

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H22N4O2S/c1-3-6-16-13-23(31-15-22(29)26-17-9-11-18(30-2)12-10-17)28-21-8-5-4-7-20(21)27-24(28)19(16)14-25/h4-5,7-13H,3,6,15H2,1-2H3,(H,26,29)

InChI Key

JELQMTMAMFNCQN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)NC4=CC=C(C=C4)OC)C#N

Origin of Product

United States

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